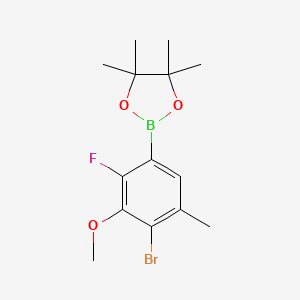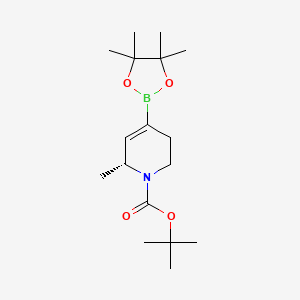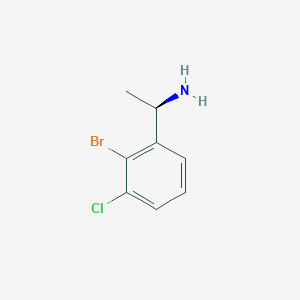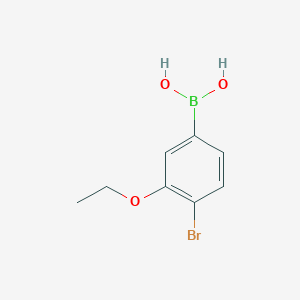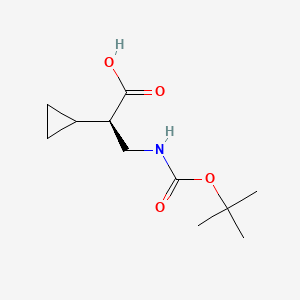![molecular formula C12H21KN2O2 B14027998 Potassium 2-([1,4-bipiperidin]-1-YL)acetate](/img/structure/B14027998.png)
Potassium 2-([1,4-bipiperidin]-1-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-([1,4-bipiperidin]-1-YL)acetate is a chemical compound that belongs to the class of organic potassium salts It is characterized by the presence of a potassium ion and a 2-([1,4-bipiperidin]-1-YL)acetate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-([1,4-bipiperidin]-1-YL)acetate typically involves the reaction of 2-([1,4-bipiperidin]-1-YL)acetic acid with a potassium-containing base such as potassium hydroxide or potassium carbonate. The reaction is an acid-base neutralization, resulting in the formation of the potassium salt and water: [ \text{2-([1,4-bipiperidin]-1-YL)acetic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of potassium carbonate instead of potassium hydroxide can also be considered to avoid the handling of strong bases.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-([1,4-bipiperidin]-1-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Potassium 2-([1,4-bipiperidin]-1-YL)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Potassium 2-([1,4-bipiperidin]-1-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium acetate: A simple potassium salt of acetic acid, used in various applications including as a food additive and in deicing.
Potassium hydrogen diacetate: Another potassium salt with similar uses in the food industry.
Uniqueness
Potassium 2-([1,4-bipiperidin]-1-YL)acetate is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H21KN2O2 |
|---|---|
Molekulargewicht |
264.41 g/mol |
IUPAC-Name |
potassium;2-(4-piperidin-1-ylpiperidin-1-yl)acetate |
InChI |
InChI=1S/C12H22N2O2.K/c15-12(16)10-13-8-4-11(5-9-13)14-6-2-1-3-7-14;/h11H,1-10H2,(H,15,16);/q;+1/p-1 |
InChI-Schlüssel |
XPLSIHDPUXYODS-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCN(CC1)C2CCN(CC2)CC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


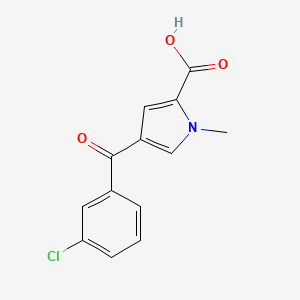
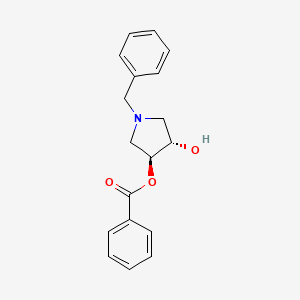
![7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14027930.png)
